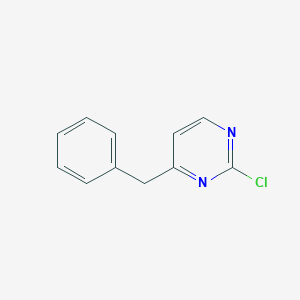

4-Benzyl-2-chloro-pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of modern chemical and biological science. beilstein-journals.orgsemanticscholar.orgmdpi.com Its fundamental importance is rooted in its presence as a core structural component of nucleic acids—the building blocks of life. The pyrimidine bases cytosine, thymine, and uracil (B121893) are essential for genetic coding, replication, and cellular function. semanticscholar.org This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, meaning it is frequently found in molecules with significant pharmacological properties. beilstein-journals.orgsemanticscholar.org

Beyond their natural roles, synthetic pyrimidine derivatives have been developed into a vast array of therapeutic agents. mdpi.comej-chem.org Their versatile structure allows for easy modification at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune their biological activity and pharmacokinetic properties. ej-chem.org As a result, pyrimidine-based compounds have demonstrated a wide spectrum of medicinal applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. mdpi.comgoogle.com For instance, the pyrimidine core is central to FDA-approved anticancer drugs like 5-fluorouracil (B62378) and imatinib, which function by mimicking natural pyrimidines to interfere with cancer cell processes. semanticscholar.orgbeilstein-journals.org The ability of the pyrimidine ring to form hydrogen bonds and participate in π-stacking interactions makes it an effective pharmacophore for engaging with various biological targets, such as enzymes and receptors. ej-chem.org

The significance of pyrimidines also extends into materials science. Their electron-deficient nature and coordination ability make them valuable building blocks for organic semiconductors, fluorescent detectors, and organic light-emitting diodes (OLEDs). psu.edu This dual utility in both life sciences and materials science ensures that the pyrimidine scaffold remains an area of intense and fruitful research.

Overview of Halogenated Pyrimidine Derivatives in Chemical Synthesis and Functionalization

Halogenated pyrimidines, particularly chloropyrimidines, are highly valuable and versatile intermediates in organic synthesis. The electron-deficient character of the pyrimidine ring is further enhanced by the presence of one or more halogen atoms, making the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. sci-hub.se This reactivity is a cornerstone of pyrimidine chemistry, allowing for the straightforward introduction of a wide range of functional groups. Commercially available and readily synthesized chloropyrimidines serve as core scaffolds for building complex molecular architectures. sci-hub.se

The reactivity of different positions on the pyrimidine ring towards substitution is well-established. For di- and trichloropyrimidines, the general order of reactivity for nucleophilic displacement and palladium-catalyzed cross-coupling reactions is C4 > C6 > C2. nih.govbiomedpharmajournal.org This regioselectivity is crucial as it allows for the sequential and controlled introduction of different substituents onto the pyrimidine core. For example, in 2,4-dichloropyrimidines, the chlorine atom at the C4 position is significantly more reactive than the one at the C2 position. This allows for selective substitution at C4, followed by a different reaction at the less reactive C2 position, enabling the synthesis of specifically substituted pyrimidines. nih.govbiomedpharmajournal.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are powerful tools for functionalizing halogenated pyrimidines. nih.govmdpi.com Even chloro-substituted pyrimidines, which are typically less reactive than their bromo or iodo counterparts in other aromatic systems, are excellent substrates for these reactions due to the electron-deficient nature of the pyrimidine ring. nih.govmdpi.com These methods provide efficient routes to create carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of complex pharmaceutical and agrochemical compounds. ej-chem.orgnih.gov The strategic use of halogenated pyrimidines thus provides a modular and powerful platform for generating diverse libraries of functional molecules.

Rationale for Focused Investigation on 4-Benzyl-2-chloro-pyrimidine within Heterocyclic Chemistry

The focused investigation of this compound is driven by its strategic design as a versatile synthetic intermediate, particularly for applications in medicinal chemistry. This specific compound combines two key structural motifs: the synthetically useful 2-chloropyrimidine (B141910) core and a benzyl (B1604629) group at the 4-position, each contributing to its value as a research target.

The 2-chloro substituent is a critical functional handle. Based on the established reactivity patterns of halogenated pyrimidines, the chlorine atom at the C2 position is less reactive than a halogen at the C4 or C6 position, but it remains an excellent site for a variety of chemical transformations. nih.gov It readily participates in nucleophilic substitution reactions with amines, alcohols, and thiols, and is a competent coupling partner in palladium-catalyzed reactions like the Suzuki coupling. biomedpharmajournal.orgoregonstate.edu This allows the C2 position to be a point of diversification, where various chemical entities can be introduced to build a library of analogues for structure-activity relationship (SAR) studies.

The benzyl group at the C4 position is not merely a placeholder but a feature of significant interest in drug design. Benzyl moieties are prevalent in many biologically active compounds, where they can engage in beneficial hydrophobic and π-stacking interactions within the binding sites of target proteins, such as kinases. scirp.org The synthesis of related N-benzyl-chloropyrimidine derivatives has been explored for their potential as antibacterial and anticancer agents, acting as kinase inhibitors.

Therefore, this compound represents a logical and synthetically accessible building block. Its preparation is based on well-understood pyrimidine chemistry. The compound serves as an ideal precursor for creating novel, complex molecules where the benzyl group provides a foundational structural element known for biological interaction, and the reactive 2-chloro position offers a gateway for systematic chemical modification and optimization of biological activity.

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds (Data for related compounds is provided for comparative purposes)

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Primary Application/Interest |

| This compound | C₁₁H₉ClN₂ | 204.66 | 2-Chloro, 4-Benzyl | Synthetic Intermediate |

| N4-Benzyl-6-chloro-pyrimidine-2,4-diamine | C₁₁H₁₁ClN₄ | 234.69 | 2-Amino, 4-Benzylamino, 6-Chloro | Kinase Inhibitor, Antimicrobial |

| 2-Chloro-4,6-dimethylpyrimidine | C₆H₇ClN₂ | 142.59 | 2-Chloro, 4,6-Dimethyl | Pharmaceutical Intermediate |

| 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde | C₁₁H₇ClN₂O | 218.64 | 2-Chloro, 4-(p-formylphenyl) | Medicinal Chemistry Building Block |

Table 2: Reactivity of Halogen Positions on the Pyrimidine Ring

| Position on Pyrimidine Ring | General Reactivity Order | Common Reactions | Notes |

| C4 / C6 | Highest | Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling | Most susceptible to displacement due to electronic effects from ring nitrogens. nih.govbiomedpharmajournal.org |

| C2 | Intermediate | Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling | Less reactive than C4/C6, allowing for sequential, regioselective reactions. nih.govbiomedpharmajournal.org |

| C5 | Lowest | Electrophilic Aromatic Substitution (with activating groups) | Generally unreactive towards nucleophiles unless strongly activated. sci-hub.se |

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-chloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-11-13-7-6-10(14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGQDQJALINEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 4 Benzyl 2 Chloro Pyrimidine

Transformations of the Benzyl (B1604629) Moiety in 4-Benzyl-2-chloro-pyrimidine

Functionalization of the Aromatic Ring within the Benzyl Group

The benzyl group's phenyl ring is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.orgmsu.edu The reactivity and orientation of incoming electrophiles are influenced by the existing substituent, in this case, the methylene-2-chloropyrimidine group. This group, being an alkyl substituent on the benzene (B151609) ring, generally acts as an activating group and directs incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions applicable to the benzyl moiety include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a strong Lewis acid catalyst like aluminum trichloride. wikipedia.org

These modifications can significantly alter the electronic and steric properties of the molecule, which is a key strategy in medicinal chemistry for tuning the biological activity of pyrimidine-based compounds.

Reactions Involving the Benzylic Methylene (B1212753) Group

The benzylic methylene bridge (-CH₂-) is a particularly reactive site due to the stability of the resulting benzylic radical and carbocation intermediates, which are stabilized by resonance with the adjacent phenyl ring. chemistrysteps.commasterorganicchemistry.com This enhanced reactivity allows for selective functionalization at this position without altering the core heterocyclic structure.

Benzylic Bromination: A key reaction is benzylic bromination, often accomplished using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chemistrysteps.comlibretexts.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism. masterorganicchemistry.com The process is highly selective for the benzylic position because the benzylic C-H bond is significantly weaker than other alkyl C-H bonds, facilitating the formation of a resonance-stabilized benzylic radical. chemistrysteps.comlibretexts.org This brominated intermediate is a versatile precursor for further substitutions. ulisboa.pt

Benzylic Oxidation: The benzylic position can be readily oxidized to a carbonyl group. Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon all the way to a carboxylic acid, provided at least one benzylic hydrogen is present. chemistrysteps.commasterorganicchemistry.comambeed.com This transformation converts the benzyl group into a benzoyl group, fundamentally altering the molecule's structure and electronic properties. masterorganicchemistry.com The reaction is robust and proceeds even if the alkyl chain is longer than one carbon; the entire chain is cleaved, leaving a carboxylic acid attached directly to the aromatic ring. chemistrysteps.com More controlled oxidation to yield an aldehyde or ketone is also possible using milder reagents. masterorganicchemistry.comnih.govmdpi.com

| Reaction Site | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Aromatic Ring (Benzyl Group) | Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzyl group |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted benzyl group | |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted benzyl group | |

| Benzylic Methylene Group | Radical Bromination | N-Bromosuccinimide (NBS), light/heat | 4-(α-Bromobenzyl)-2-chloro-pyrimidine |

| Oxidation | KMnO₄, heat | (2-Chloropyrimidin-4-yl)(phenyl)methanone |

Cyclization Reactions and Annulation Strategies Involving this compound Scaffolds

The this compound core is an excellent building block for the synthesis of more complex, fused heterocyclic systems. These reactions, which involve forming one or more new rings onto the existing pyrimidine (B1678525) scaffold, are known as annulation or cyclization reactions.

Intramolecular Cyclization: Functional groups can be introduced onto the pyrimidine or the benzyl moiety, which then react with another part of the same molecule to form a new ring. For instance, a nucleophilic group introduced at the ortho-position of the benzyl ring can displace the chlorine atom at the C2 position of the pyrimidine ring in an intramolecular nucleophilic aromatic substitution (SNAr) to create a fused system. Similarly, functionalization of the benzylic carbon can lead to intermediates that cyclize onto the pyrimidine ring. scispace.comrsc.org

Intermolecular Annulation: In these strategies, the pyrimidine derivative reacts with a separate molecule to build a new ring. Various methods are employed:

[3+3] Annulation: Pyrimidine precursors can participate in [3+3] annulation reactions with other three-atom components to form a new six-membered ring. rsc.orgmdpi.com

[4+2] Annulation: Copper-catalyzed [4+2] annulation reactions have been developed for synthesizing substituted pyrimidines, showcasing a modern approach to building the core ring structure which can then be further functionalized. organic-chemistry.org

Deconstruction-Reconstruction: Advanced strategies involve activating the pyrimidine ring, cleaving it to form a reactive intermediate, and then re-cyclizing it with different partners to create diverse heterocyclic structures. nih.gov

Spectroscopic and Structural Elucidation of 4 Benzyl 2 Chloro Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 4-Benzyl-2-chloro-pyrimidine provides information on the number, environment, and connectivity of hydrogen atoms. The expected chemical shifts are influenced by the electronic effects of the pyrimidine (B1678525) ring's nitrogen atoms and the chlorine substituent.

The protons of the pyrimidine ring are expected to appear as doublets in the aromatic region. Specifically, the H5 proton is anticipated to be downfield due to the anisotropic effect of the adjacent nitrogen atom, while the H6 proton would appear slightly more upfield. The benzylic protons (CH₂) would likely resonate as a singlet, typically in the range of 4.0-4.5 ppm, shifted downfield by the adjacent pyrimidine ring. The five protons of the benzyl (B1604629) group's phenyl ring would appear as a multiplet in the aromatic region, typically between 7.2 and 7.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet (m) |

| Pyrimidine-H5 | ~7.50 | Doublet (d) |

| Pyrimidine-H6 | ~8.70 | Doublet (d) |

| Benzyl-CH₂ | ~4.10 | Singlet (s) |

¹³C NMR Spectroscopic Analysis and Carbon Connectivity Elucidation

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbons of the pyrimidine ring are significantly influenced by the electronegative nitrogen atoms and the chlorine atom, causing them to appear at lower field.

The C2 carbon, directly bonded to both a chlorine atom and two nitrogen atoms, is expected to be the most deshielded of the pyrimidine carbons. The C4 and C6 carbons will also be shifted downfield due to the adjacent nitrogen atoms, while the C5 carbon will appear at a relatively higher field. The benzylic carbon (CH₂) is expected around 40-45 ppm. The carbons of the phenyl ring will appear in the typical aromatic region of 125-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzyl-CH₂ | 40 - 45 |

| Phenyl-C (para) | ~127 |

| Phenyl-C (ortho, meta) | ~129 |

| Phenyl-C (ipso) | ~137 |

| Pyrimidine-C5 | ~122 |

| Pyrimidine-C6 | ~158 |

| Pyrimidine-C2 | ~161 |

| Pyrimidine-C4 | ~170 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between coupled protons. Key expected correlations include the coupling between the H5 and H6 protons of the pyrimidine ring and the couplings between the ortho, meta, and para protons on the benzyl group's phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the signals of the benzylic CH₂ protons to the benzylic carbon signal and each aromatic proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Crucial HMBC correlations would be observed between the benzylic CH₂ protons and the C4 and C5 carbons of the pyrimidine ring, as well as the ipso-carbon of the phenyl ring, confirming the connection between the benzyl group and the pyrimidine core.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₉ClN₂), the calculated molecular weight is approximately 204.65 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 204 and a characteristic M+2 peak at m/z 206 with about one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. miamioh.edu

Common fragmentation pathways for pyrimidine derivatives involve the cleavage of substituent groups and the eventual breakdown of the heterocyclic ring. sphinxsai.comsapub.orgresearchgate.net Key fragmentation patterns for this compound would likely include:

Loss of the benzyl group: Cleavage of the C-C bond between the pyrimidine ring and the benzyl group would lead to a prominent peak corresponding to the benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the stable tropylium ion.

Loss of a chlorine radical: The loss of Cl• would result in a fragment at m/z 169.

Ring fragmentation: Subsequent fragmentation of the pyrimidine ring itself would lead to smaller charged fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The spectra of this compound would be characterized by several key absorption bands:

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H bonds in the pyrimidine and phenyl rings.

Aliphatic C-H Stretching: Absorptions corresponding to the benzylic CH₂ group are expected in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the double bonds within the aromatic pyrimidine and phenyl rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: A strong absorption band corresponding to the C-Cl bond is typically observed in the 700-800 cm⁻¹ range.

Table 3: Predicted IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N and C=C Ring Stretching | 1400 - 1650 |

| C-Cl Stretch | 700 - 800 |

X-ray Crystallography for Solid-State Structural Determination of Related Pyrimidine Derivatives

Studies on substituted pyrimidines often reveal planar or near-planar pyrimidine rings. mdpi.com The crystal packing is typically dominated by intermolecular interactions such as π-π stacking between the aromatic rings and hydrogen bonding if suitable functional groups are present. In the case of this compound, π-π stacking between the pyrimidine and phenyl rings of adjacent molecules would be a significant factor in the crystal lattice formation. The relative orientation of the benzyl group with respect to the pyrimidine ring would be a key conformational feature, determined by minimizing steric hindrance and maximizing favorable packing interactions in the solid state.

Theoretical and Computational Chemistry Approaches for 4 Benzyl 2 Chloro Pyrimidine

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the molecular and electronic properties of various compounds, including pyrimidine (B1678525) derivatives. epstem.net DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to perform full geometry optimizations. epstem.net These calculations help in understanding the three-dimensional arrangement of atoms and the electronic distribution within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular chemical stability and reactivity. malayajournal.orgrsc.org A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org

For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals can vary depending on the substituents. epstem.net In some cases, the HOMO is localized on the pyrimidine ring, while the LUMO is found on a substituent group, indicating the sites for nucleophilic and electrophilic attack. epstem.net For instance, in nucleophilic aromatic substitution reactions of dichloropyrimidines, the position of the LUMO lobes can predict which chlorine atom is more susceptible to be replaced. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.254 |

| LUMO | -2.020 |

| Energy Gap (ΔE) | 4.234 |

Note: These values are for a representative substituted pyrimidine and serve as an example. rsc.org The actual values for 4-Benzyl-2-chloro-pyrimidine would need to be calculated specifically for that molecule.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Quantum chemical calculations, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful methods for predicting the spectroscopic properties of molecules. jchemrev.comjchemrev.com These predictions can aid in the structural elucidation and characterization of compounds like this compound.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach with DFT. researchgate.netwu.ac.th Studies on chloropyrimidines have shown that while database-related approaches can be quick and accurate for ¹³C chemical shifts, quantum chemistry-based methods are often more precise for predicting ¹H chemical shifts, which can be crucial for distinguishing between regioisomers. acs.org For similar compounds, predicted ¹H and ¹³C NMR data have shown good agreement with experimental values. mdpi.comnih.gov

UV-Vis absorption spectra can be simulated using TD-DFT calculations, which provide information about electronic transitions, including maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. jmaterenvironsci.comresearchgate.net The solvent environment can be modeled using approaches like the Polarizable Continuum Model (PCM). jchemrev.com For related pyrimidine derivatives, TD-DFT has been used to understand the influence of solvent polarity on their UV-Vis spectra. jchemrev.comjchemrev.com The calculated absorption data often correlates well with experimental measurements. researchgate.net

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. koreascience.kracs.org This allows for a detailed understanding of the reaction pathway and the factors that control it.

For pyrimidine systems, computational studies have investigated various reaction mechanisms. For example, the mechanism of pyrimidine ring-opening reactions has been explored using quantum chemical calculations, which provided insights into the Gibbs free energies of activation and reaction. nih.gov Similarly, the catalytic role of ions, such as Mg²⁺, in pyrimidine nucleoside formation has been studied at the DFT level, demonstrating how the ion can stabilize transition states. acs.org Computational methods have also been employed to analyze the reactivity of quinone methide precursors derived from pyrimidines, determining the most energetically favorable reaction pathways, such as Sₙ1 versus Sₙ2 mechanisms. osu.edu These studies can guide the optimization of reaction conditions and the design of new synthetic routes. osu.edu

Molecular Modeling and Docking Simulations for Exploring Potential Receptor Interactions (Mechanistic Insights)

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. remedypublications.commdpi.com These techniques provide mechanistic insights into potential biological activities by identifying key interactions such as hydrogen bonds and hydrophobic interactions.

For pyrimidine-based compounds, molecular docking has been widely used to explore their potential as inhibitors of various enzymes. samipubco.comfrontiersin.org For instance, docking studies have been performed on pyrimidine derivatives to investigate their binding modes within the active sites of targets like dihydrofolate reductase, cyclooxygenase-2 (COX-2), and various kinases. samipubco.combohrium.comrsc.org These simulations can help to rationalize the structure-activity relationships (SAR) observed in a series of compounds and guide the design of new, more potent analogs. bohrium.com

In a typical docking study, the 3D structure of the target protein is obtained from a protein data bank, and the ligand, in this case, this compound, is computationally placed into the active site. The simulation then calculates the most favorable binding poses and estimates the binding energy. For example, studies on pyrimidine derivatives targeting anti-diabetic and anti-cancer targets have successfully used docking to predict binding modes that were consistent with in vitro activity. remedypublications.comrsc.org

Biological Evaluation Methodologies and Mechanistic Hypotheses of Pyrimidine Derivatives with Structural Relevance to 4 Benzyl 2 Chloro Pyrimidine

In Vitro Assays for Preliminary Biological Activity Screening (General Categories)

The initial assessment of the biological potential of novel pyrimidine (B1678525) derivatives typically involves a battery of in vitro assays designed to identify compounds with promising activity. These assays are crucial for high-throughput screening and for providing the first insights into the compounds' biological effects.

Cell-based assays are fundamental in the preliminary screening of pyrimidine derivatives to determine their effects on key cellular functions. researchgate.net

Cell Proliferation and Cytotoxicity Assays: A primary method to evaluate the anticancer potential of pyrimidine derivatives is through cell proliferation and cytotoxicity assays. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability. researchgate.netnih.govnih.gov For instance, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were evaluated for their anticancer activities against four cancer cell lines (MCF-7, HeLa, HepG2, and A549) and a normal human hepatocyte cell line (LO2) using the MTT assay. rsc.org Similarly, the sulforhodamine B (SRB) assay, which measures cellular protein content, is another common method for cytotoxicity screening. nih.govmdpi.com The results from these assays, often expressed as IC50 values (the concentration required to inhibit 50% of cell growth), provide a quantitative measure of a compound's potency. For example, a pyrimidine derivative, compound 7b, exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org Another study on pyrrolo[2,3-d]pyrimidine derivatives found that compound 10a was highly potent against PC3 prostate cancer cells with an IC50 of 0.19 µM. nih.gov

Cell Cycle Analysis: To understand how pyrimidine derivatives inhibit cell proliferation, cell cycle analysis is frequently performed using flow cytometry. nih.govjst.go.jp This technique can reveal if a compound causes cells to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M), which can indicate interference with the cellular machinery that controls cell division. tandfonline.comsci-hub.box For example, some N2,N4-disubstituted pyrimidine-2,4-diamines were found to induce cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.govrsc.org Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives were shown to cause cell cycle arrest at the G2/M phase in MCF-7 cells. bohrium.com A different study on pyridine (B92270) and pyrimidine derivatives demonstrated that while one compound caused G1 phase arrest, another induced accumulation in the G2/M phase. jst.go.jp

Given that many pyrimidine derivatives are designed as enzyme inhibitors, direct enzymatic assays are crucial for their evaluation.

Kinase Inhibition Assays: Kinases are a major class of enzymes that are often dysregulated in diseases like cancer, making them prime targets for drug development. rsc.orggoogle.com The pyrimidine core is a well-established scaffold for kinase inhibitors. nih.govacs.org Enzyme-linked immunosorbent assays (ELISAs) and radiometric enzymatic assays are commonly used to determine the inhibitory activity of pyrimidine derivatives against specific kinases. bohrium.comresearchgate.net These assays measure the ability of a compound to block the phosphorylation of a substrate by the target kinase, with results often reported as IC50 values. For example, a series of N2,N4-disubstituted pyrimidine-2,4-diamines were identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and CDK9, with IC50 values as low as 83 nM and 65 nM, respectively. nih.gov Another study identified pyrazolo[1,5-a]pyrimidines as effective inhibitors of various protein kinases. rsc.org The inhibitory potential of compounds against kinases like MARK4 has been assessed using ATPase inhibition assays. frontiersin.org

| Assay Type | Purpose | Example Method(s) | Key Readout(s) |

| Cell Proliferation/Cytotoxicity | To measure the ability of a compound to inhibit cancer cell growth. | MTT Assay, SRB Assay | IC50 values |

| Cell Cycle Analysis | To determine if a compound disrupts the normal progression of the cell cycle. | Flow Cytometry | Percentage of cells in G0/G1, S, and G2/M phases |

| Enzyme Inhibition | To quantify the inhibitory effect of a compound on a specific enzyme target. | Kinase Assays (ELISA, Radiometric), ATPase Inhibition Assay | IC50 values |

Mechanistic Investigations at the Molecular and Cellular Level

Once promising compounds are identified through preliminary screening, more in-depth studies are conducted to elucidate their mechanisms of action at the molecular and cellular levels.

A key mechanism by which many anticancer agents, including pyrimidine derivatives, exert their effects is through the induction of apoptosis, or programmed cell death.

Apoptosis Induction: Various assays are employed to confirm that cell death is occurring via apoptosis. Annexin V binding assays, detected by flow cytometry, can identify early apoptotic cells. nih.gov Western blot analysis is used to measure the expression levels of key apoptosis-regulating proteins. nih.govrsc.org An increase in pro-apoptotic proteins like Bax, and a decrease in anti-apoptotic proteins like Bcl-2, are indicative of apoptosis induction. rsc.orgnih.gov Furthermore, the activation of caspases (e.g., caspase-3 and caspase-9) and the cleavage of poly(ADP-ribose) polymerase (PARP) are hallmark events of apoptosis that can be detected by Western blotting. nih.govnih.gov For instance, certain pyrrolo[2,3-d]pyrimidine derivatives were shown to induce apoptosis through the intrinsic (mitochondrial) pathway, as evidenced by changes in Bax and Bcl-2 levels and caspase activation. nih.gov Similarly, novel camphor-based pyrimidine derivatives were found to induce cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. rsc.orgrsc.org

Signal Transduction Modulation: Pyrimidine derivatives can interfere with various signal transduction pathways that are crucial for cancer cell survival and proliferation. researchgate.netnih.gov The effect of these compounds on signaling pathways such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways can be investigated using Western blot analysis to detect changes in the phosphorylation status of key signaling proteins. rsc.org For example, one study showed that a pyrimidine derivative could simultaneously suppress both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways. rsc.org

To understand how pyrimidine derivatives interact with their molecular targets, computational and experimental approaches are used.

Molecular Docking: Molecular docking simulations are computational techniques used to predict the binding mode and affinity of a ligand (the pyrimidine derivative) within the active site of its target protein. mdpi.comnih.gov These studies can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. mdpi.comnih.gov For instance, docking studies of N2,N4-disubstituted pyrimidine-2,4-diamines provided clues for further molecular optimization. nih.govrsc.org Molecular dynamics (MD) simulations can further be used to assess the stability of the predicted protein-ligand complex over time. nih.govresearchgate.net

Target Identification: While some pyrimidine derivatives are designed with a specific target in mind, experimental approaches are often needed to confirm the target or to identify novel targets. One such approach is the use of kinome-wide profiling, where a compound is screened against a large panel of kinases to determine its selectivity profile. acs.orgresearchgate.net This can help identify both on-target and off-target activities. For example, a library of aminopyrimidine analogs was profiled against a panel of kinases to identify potent and selective inhibitors for understudied kinases. acs.org

Structure-Activity Relationship (SAR) Analysis of Pyrimidine Scaffolds and Substituents

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. humanjournals.combenthamdirect.com For pyrimidine derivatives, SAR analysis involves systematically modifying the substituents at various positions of the pyrimidine ring and observing the effects on their biological potency and selectivity. acs.orgresearchgate.net

The 2,4-disubstituted pyrimidine scaffold is a common template for designing biologically active molecules. nih.govresearchgate.netscispace.com SAR studies on this scaffold have revealed that the nature of the substituents at the C-2 and C-4 positions significantly influences their activity. For instance, in a series of pyrimidine-4-carboxamides, systematic variation of the substituents at three different positions was performed to optimize potency. acs.org The study found that replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine increased inhibitory potency. acs.org Similarly, for a series of N2,N4-disubstituted pyrimidine-2,4-diamines developed as CDK2/CDK9 inhibitors, the steric and electronic properties of the substituents at the C-2 and C-4 positions were found to be sensitive to inhibitory potency and selectivity. rsc.orgresearchgate.net

SAR studies also extend to fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. rsc.org In one study, the presence of a carbonyl group at the C-2 position of pyrido[2,3-d]pyrimidine (B1209978) derivatives was found to provide maximum anticancer activity. rsc.org The introduction of different moieties, such as an electron-releasing group at position-2, can enhance the activity of certain pyrimidine derivatives. humanjournals.com

The insights gained from SAR studies are crucial for the rational design of new, more potent, and selective pyrimidine-based therapeutic agents. mdpi.com

| Compound Series | Key SAR Finding | Impact on Activity |

| Pyrimidine-4-carboxamides acs.org | Conformational restriction of an N-methylphenethylamine group by replacement with an (S)-3-phenylpiperidine. | 3-fold increase in inhibitory potency. |

| N2,N4-disubstituted pyrimidine-2,4-diamines rsc.orgresearchgate.net | Steric and electronic properties at C-2 and C-4 positions are critical. | Influences inhibitory potency and selectivity for cholinesterases. |

| Pyrido[2,3-d]pyrimidines rsc.org | Presence of a carbonyl group at the C-2 position. | Provided maximum anticancer activity. |

Influence of the 2-Chloro Moiety on Biological Activity Profiles

The 2-chloro substituent on the pyrimidine ring is a crucial feature that significantly influences the biological activity of these derivatives. It often serves as a key intermediate in the synthesis of more complex molecules through nucleophilic substitution reactions. ppm.edu.pl The reactivity of the 2-chloro group allows for the introduction of various functional groups, leading to diverse pharmacological profiles. ijpcbs.comnih.gov

In the synthesis of novel pyrimidine analogs, the 2-chloro group's presence is a common starting point for creating extensive libraries of compounds. For instance, in the development of 5-bromo-pyrimidine derivatives, 5-bromo-2,4-dichloropyrimidine (B17362) is a key precursor. ijpcbs.com The chlorine atoms, particularly at the 2- and 4-positions, are susceptible to displacement by amines and other nucleophiles, a strategy frequently employed to generate compounds with potential antimicrobial and anticancer activities. ppm.edu.plijpcbs.com The regioselective displacement of chlorine atoms is a critical aspect of this synthetic approach, with the 4-position often being more reactive than the 2-position under certain conditions. ppm.edu.pl

The 2-chloro moiety has been implicated in the anticancer activity of some pyrimidine derivatives. For example, novel fused pyrimidine analogs containing a chloro group have demonstrated significant anticancer activity. nih.gov The presence of the chloro group, in combination with other substituents like a 4-methylbenzylidene moiety, was found to be important for the observed cytotoxic effects against cancer cell lines such as PC-3 and MCF-7. nih.gov Similarly, the synthesis of certain pyrimidine-pyridine hybrids with anti-inflammatory properties involved the use of 2-chloropyridine (B119429) as a reactant. rsc.org

Furthermore, the 2-chloro group plays a role in the development of kinase inhibitors. The synthesis of certain pyrido[2,3-d]pyrimidine derivatives with potential as kinase inhibitors involves the use of 2-chloropyridine precursors. nih.gov The ability to functionalize the 2-position of the pyrimidine ring by displacing the chloro group is essential for exploring the structure-activity relationships (SAR) of these inhibitors.

| Compound Class | Precursor with 2-Chloro Moiety | Biological Activity Investigated | Key Finding | Reference(s) |

| 5-Bromo-pyrimidine derivatives | 5-Bromo-2,4-dichloropyrimidine | Antimicrobial, Anticancer | The 2-chloro group is a reactive site for nucleophilic substitution to generate active compounds. | ijpcbs.com |

| Fused pyrimidine analogs | 2-Chloropyrimidine (B141910) derivative | Anticancer | The chloro group, along with other moieties, contributed to significant cytotoxicity. | nih.gov |

| 4-Substituted 2-(4-methylpiperazino)pyrimidines | 2,4-Dichloropyrimidines | Serotonin 5-HT2A receptor ligands | Regioselective displacement of the 4-chloro over the 2-chloro group is a key synthetic step. | ppm.edu.pl |

| Pyrido[2,3-d]pyrimidine derivatives | 2-Chloropyridine derivative | Kinase inhibition | The 2-chloro group allows for functionalization to explore SAR for kinase inhibition. | nih.gov |

Impact of the 4-Benzyl Group on Receptor Binding and Biological Interactions

The 4-benzyl group is another critical structural element that can profoundly affect the biological activity of pyrimidine derivatives, primarily through its influence on receptor binding and other molecular interactions. The size, hydrophobicity, and conformational flexibility of the benzyl (B1604629) group can either enhance or diminish the affinity of a compound for its biological target.

In a study focused on cholecystokinin (B1591339) (CCK) receptor antagonists, the introduction of a 4-benzyl group into a 5-(tryptophylamino)-1,3-dioxoperhydropyrido[1,2-c]pyrimidine scaffold resulted in a complete loss of binding affinity for both CCK(1) and CCK(2) receptors. nih.gov This starkly contrasts with the introduction of a smaller methyl group, which in some cases increased binding potency and even reversed receptor selectivity. nih.gov This suggests that the steric bulk of the benzyl group at the 4-position can create unfavorable interactions within the receptor's binding pocket, preventing effective binding.

Conversely, in other molecular contexts, the benzyl group can be beneficial for activity. For instance, in a series of 1H-imidazo[4,5-c]pyridine derivatives, which are structurally related to purines, N6-benzyl substituents were found to confer TLR7-specific agonistic activity. rsc.org Similarly, the introduction of a benzyl group at the N1 position of these compounds was part of the design of potent TLR7 agonists. rsc.org

The position of the benzyl group is also crucial. In the development of CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold, benzyl substitution at the C-4 position was explored. bohrium.com These compounds were synthesized using palladium-catalyzed cross-coupling reactions, indicating the feasibility of introducing the benzyl group at this position. bohrium.com While the resulting compounds showed enzymatic potency, further optimization was needed, highlighting the nuanced role of the benzyl substituent. bohrium.com

| Compound Series | Impact of 4-Benzyl Group | Biological Target | Key Finding | Reference(s) |

| 5-(tryptophylamino)-1,3-dioxoperhydropyrido[1,2-c]pyrimidines | Complete loss of binding affinity | CCK Receptors | The steric hindrance of the benzyl group likely prevents effective receptor binding. | nih.gov |

| 1H-Imidazo[4,5-c]pyridines | Conferred TLR7-specific agonistic activity | Toll-like Receptor 7 (TLR7) | The benzyl group was a key substituent for achieving the desired biological activity. | rsc.org |

| Pyrrolo[2,3-d]pyrimidines | Explored for CSF1R inhibition | Colony-Stimulating Factor 1 Receptor (CSF1R) | The benzyl group at C-4 was a key structural feature, though further optimization was required. | bohrium.com |

| Pyridine derivatives | Influenced σ1 receptor affinity | σ1 Receptor | The benzyl group participated in crucial hydrophobic and π-π interactions within the binding site. | csic.es |

Role of Pyrimidine Core Modifications in Modulating Biological Effects

Modifications to the pyrimidine core itself, or to the groups attached to it, are a cornerstone of medicinal chemistry, allowing for the fine-tuning of biological effects. gsconlinepress.com The pyrimidine ring serves as a versatile scaffold, and even minor alterations can lead to significant changes in pharmacological properties. juniperpublishers.comnih.govrsc.org

The introduction of different substituents on the pyrimidine ring can modulate activity and selectivity. For example, in a series of pyrazolo[1,5-a]pyrimidines, substitutions at various positions on the pyrimidine ring were shown to influence electronic properties, lipophilicity, and molecular conformation, thereby affecting their interaction with protein kinases. rsc.org The addition of a methoxy (B1213986) group, for instance, was found to be key in enhancing anticancer efficacy in certain analogs. rsc.org

Fusing the pyrimidine ring with other heterocyclic systems is a common strategy to create novel bioactive molecules. Thieno[2,3-d]pyrimidines, for example, have been investigated for their antibacterial, antifungal, and anti-inflammatory activities. heteroletters.orgijacskros.com The fusion of a thiophene (B33073) ring to the pyrimidine core can enhance the compound's interaction with various biological targets. ijacskros.com Similarly, pyrido[2,3-d]pyrimidines, which are analogs of quinazolines, have shown a wide range of biological activities, including antitumor and antimicrobial effects. heteroletters.orgrsc.org

Structure-activity relationship (SAR) studies on pyrimidine-4-carboxamides as NAPE-PLD inhibitors demonstrated that modifications at three different positions around the pyrimidine core were crucial for optimizing potency and lipophilicity. acs.org The combination of optimal substituents at these positions led to a compound with a 10-fold increase in activity. acs.org

In the context of 5-bromo-pyrimidine derivatives, the synthesis of a series of analogs with different substitutions at the 4-position of the pyrimidine ring led to compounds with broad-spectrum antimicrobial activity. ijpcbs.com This highlights the importance of exploring various substituents to identify the most potent compounds.

The biological activity of pyrimidine derivatives is not only dependent on the nature of the substituents but also on their stereochemistry. In the case of the CCK receptor antagonists mentioned earlier, the stereochemistry of the pyrimidine scaffold itself determined the effect of introducing a methyl group, leading to either increased affinity or a reversal of receptor selectivity. nih.gov

| Pyrimidine Core Modification | Example Derivative Class | Biological Effect Modulated | Key Finding | Reference(s) |

| Substitution on the pyrimidine ring | Pyrazolo[1,5-a]pyrimidines | Anticancer activity | A methoxy substitution significantly enhanced anticancer efficacy. | rsc.org |

| Fusion with other heterocycles | Thieno[2,3-d]pyrimidines | Antimicrobial, Anti-inflammatory | Fusion of a thiophene ring to the pyrimidine core can enhance biological activity. | heteroletters.orgijacskros.com |

| Multiple substitutions | Pyrimidine-4-carboxamides | NAPE-PLD inhibition | Optimization of substituents at three positions led to a 10-fold increase in potency. | acs.org |

| Substitution at the 4-position | 5-Bromo-pyrimidines | Antimicrobial activity | Different substituents at the 4-position resulted in broad-spectrum antimicrobial agents. | ijpcbs.com |

| Stereochemistry of the scaffold | 1,3-Dioxoperhydropyrido[1,2-c]pyrimidines | CCK receptor binding | The stereochemistry of the pyrimidine scaffold was critical for the effect of other substituents. | nih.gov |

Future Research Perspectives and Emerging Areas in 4 Benzyl 2 Chloro Pyrimidine Research

Development of Novel and Sustainable Synthetic Methodologies for 4-Benzyl-2-chloro-pyrimidine Analogues

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that can be time-consuming and reliant on hazardous reagents. rasayanjournal.co.in However, the field is increasingly shifting towards greener and more efficient synthetic strategies. nih.gov Future research will likely focus on optimizing the synthesis of this compound analogues by adopting these modern methodologies.

Novel approaches such as microwave-assisted synthesis have already demonstrated significant advantages, including drastically reduced reaction times, higher yields, and the generation of purer products. asianpubs.orgrasayanjournal.co.infoliamedica.bgtandfonline.combohrium.com This technique is particularly valuable for facilitating reactions that typically require high temperatures, such as the displacement of the chloro group with less reactive nucleophiles like aromatic amines. acs.org Further exploration into solvent-free "grindstone" chemistry and ball milling techniques, which involve mechanical activation to drive reactions, offers an eco-friendly alternative by minimizing solvent waste and simplifying purification. rasayanjournal.co.inresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Negishi reactions, represent another powerful tool for creating diverse analogues. mdpi.comresearchgate.netbohrium.com These methods allow for the precise formation of new carbon-carbon bonds, enabling the attachment of various aryl and alkynyl groups to the pyrimidine core. thieme-connect.comnih.gov Research into developing more robust and reusable catalysts, including polymer-supported palladium catalysts and the use of aqueous reaction media, will enhance the sustainability and cost-effectiveness of these transformations. mdpi.comnih.gov One-pot synthesis, where multiple reaction steps are performed sequentially in the same vessel, further streamlines the production of complex pyrimidine derivatives by reducing intermediate isolation steps and solvent usage. rsc.org

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Analogues

| Methodology | Key Features | Advantages | Relevant Compounds/Reactions |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. foliamedica.bg | Rapid reaction times, higher yields, increased product purity. rasayanjournal.co.inacs.org | Biginelli condensation, displacement of chloro group with amines. tandfonline.comacs.org |

| Palladium-Catalyzed Cross-Coupling | Forms C-C bonds using a palladium catalyst. researchgate.net | High functional group tolerance, synthesis of unsymmetrical biaryls. mdpi.comnih.gov | Suzuki, Sonogashira, and Negishi reactions with aryl halides/boronic acids. mdpi.combohrium.com |

| Green Catalyst/Solvent-Free Synthesis | Employs reusable catalysts, ionic liquids, or mechanical methods (ball milling). rasayanjournal.co.innih.gov | Reduced environmental impact, simplified workup, cost-effective. nih.govresearchgate.net | Multicomponent reactions (MCRs), "Grindstone" chemistry. rasayanjournal.co.inresearchgate.net |

| One-Pot Synthesis | Multiple sequential reactions in a single reactor. rsc.org | Improved efficiency, reduced waste, avoids intermediate purification. rsc.org | Coupling-addition-cyclocondensation sequences. rsc.org |

Advanced Computational Design and Virtual Screening for Targeted Pyrimidine Derivatives

The integration of computational tools has revolutionized drug discovery, enabling a more rational and accelerated approach to designing potent and selective therapeutic agents. For pyrimidine derivatives, these methods are crucial for navigating the vast chemical space to identify promising candidates.

Virtual screening of large chemical libraries using molecular docking simulations allows researchers to predict how different analogues of this compound might bind to a specific biological target, such as the ATP-binding pocket of a protein kinase. ijfmr.comresearchgate.net This process prioritizes compounds with the most favorable binding affinities and interaction profiles for synthesis and experimental testing. mdpi.com For instance, computational studies have been successfully used to identify novel pyridine (B92270) and pyrimidine derivatives as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and AXL kinase. ijfmr.combiointerfaceresearch.com

Structure-based drug design, which relies on the known 3D structure of a target protein, is another key strategy. By analyzing kinase-inhibitor crystal structures, researchers can design pyrimidine derivatives that fit precisely within the target's active site, enhancing potency and selectivity while minimizing off-target effects. rsc.org This approach has guided the development of pyrrolo[2,3-d]pyrimidine analogues as inhibitors for targets like Colony-Stimulating Factor 1 Receptor (CSF1R). bohrium.commdpi.com Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies further refine this process by identifying the essential structural features required for biological activity, helping to optimize lead compounds. tandfonline.comnih.govnih.gov

Future efforts will likely involve the use of molecular dynamics simulations to understand the dynamic behavior and stability of the inhibitor-target complex over time. ijfmr.comtandfonline.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are becoming standard practice to assess the drug-likeness and potential safety profile of designed compounds early in the discovery pipeline, ensuring that research efforts are focused on candidates with the highest probability of clinical success. researchgate.netmdpi.com

Table 2: Application of Computational Tools in Pyrimidine Drug Design

| Computational Technique | Application | Outcome/Goal |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand within a target's active site. mdpi.com | Identification of potent inhibitors from virtual libraries; ranking of potential drug candidates. ijfmr.comresearchgate.net |

| Virtual Screening | High-throughput docking of large compound databases against a biological target. ijfmr.com | Rapid identification of novel "hit" molecules for further development. nih.govnih.gov |

| Structure-Based Design | Uses the 3D structure of a target protein to guide inhibitor design. rsc.org | Design of highly selective and potent ligands with improved pharmacokinetic properties. mdpi.com |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for activity. tandfonline.com | Creation of models for screening new compounds and guiding lead optimization. nih.gov |

| Molecular Dynamics Simulation | Simulates the movement and interaction of the ligand-protein complex over time. ijfmr.com | Assessment of binding stability and elucidation of dynamic interactions. researchgate.nettandfonline.com |

| ***In Silico* ADMET Prediction** | Estimates pharmacokinetic and toxicity properties of a molecule. biointerfaceresearch.com | Early filtering of compounds with poor drug-like properties or potential toxicity. mdpi.com |

Exploration of Diverse Biological Target Interactions and Pathways Beyond Current Hypotheses

While the this compound scaffold and its analogues are well-explored as kinase inhibitors for anticancer applications, there is a vast, underexplored landscape of other potential biological targets. smolecule.com The inherent versatility of the pyrimidine ring, a core component of nucleic acids, suggests its potential to interact with a wide range of biomolecules. benthamdirect.commdpi.com Future research should aim to look beyond the established hypothesis of kinase inhibition and probe other therapeutic pathways.

The pyrimidine nucleus is a privileged structure found in drugs with a wide array of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, antiprotozoal, and anticonvulsant properties. nih.govresearchgate.net Analogues of this compound could be screened against targets relevant to these diseases. For example, some chloropyrimidine nucleosides have shown activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). kuleuven.betandfonline.com Similarly, pyrimidine derivatives have been evaluated for activity against various bacterial and fungal strains, suggesting their potential as novel anti-infective agents. bohrium.comgsconlinepress.com

Emerging research is also focused on novel therapeutic strategies that could be relevant for pyrimidine derivatives. This includes targeting epigenetic modulators like EZH2, inhibiting telomerase, or modulating protein-protein interactions (PPIs), which are often considered "undruggable" targets. targetedonc.comnih.gov The development of pyrimidine-embedded polyheterocycles with greater 3D structural diversity is a promising strategy to create molecules capable of modulating these complex interactions. nih.gov By systematically screening this compound analogues against a broader panel of biological targets, researchers may uncover entirely new mechanisms of action and therapeutic applications for this versatile chemical class. researchgate.netresearchgate.netmdpi.com

Table 3: Potential Biological Targets and Activities for Pyrimidine Derivatives

| Therapeutic Area | Potential Target/Pathway | Examples from Pyrimidine Class |

|---|---|---|

| Oncology | Protein Kinases (e.g., EGFR, VEGFR-2, CDK, Src). researchgate.netsmolecule.comnih.gov | Inhibition of cancer cell proliferation and survival. smolecule.com |

| Apoptosis Pathways (e.g., Bcl-2, Mcl-1). mdpi.com | Induction of programmed cell death in tumor cells. mdpi.com | |

| Topoisomerases I & II. mdpi.com | Inhibition of DNA replication in cancer cells. mdpi.com | |

| Infectious Disease | Viral Enzymes (e.g., Reverse Transcriptase, Protease). kuleuven.be | Antiviral activity against HIV, HBV, Influenza. kuleuven.betandfonline.commdpi.com |

| Bacterial & Fungal Enzymes/Pathways. bohrium.comgsconlinepress.com | Broad-spectrum antimicrobial and antifungal activity. researchgate.netgsconlinepress.com | |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX). nih.gov | Anti-inflammatory and analgesic effects. rsc.orgnih.gov |

| Emerging Areas | Epigenetic Modulators (e.g., EZH2). targetedonc.com | Modulation of gene expression in disease states. targetedonc.com |

| Protein-Protein Interactions (PPIs). nih.gov | Targeting previously "undruggable" disease pathways. nih.gov |

Q & A

Q. What are the critical safety protocols for handling 4-Benzyl-2-chloro-pyrimidine in laboratory settings?

this compound requires stringent safety measures due to its potential toxicity and reactivity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory masks if aerosolization is possible .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation exposure. For highly volatile steps, use a glovebox .

- Waste Management: Segregate halogenated waste and dispose via certified chemical waste handlers to prevent environmental contamination .

- Spill Response: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid direct contact.

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via nucleophilic substitution or coupling reactions:

- Step 1: Prepare the pyrimidine core via condensation of benzylamine with chloroacetic acid derivatives.

- Step 2: Introduce the chloro group at the 2-position using POCl₃ or PCl₅ under reflux conditions .

- Purification: Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Advanced Research Questions

Q. How can cross-coupling reactions modify this compound for functional applications?

The chloro group at the 2-position is highly reactive in cross-coupling reactions:

- Suzuki-Miyaura Coupling: Replace the chloro group with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF as solvent at 80–100°C .

- Buchwald-Hartwig Amination: Introduce amines via Pd-catalyzed C–N bond formation to generate novel bioactive analogs .

- Optimization: Monitor reaction progress via TLC or LC-MS. Adjust catalyst loading (1–5 mol%) and temperature to minimize side products.

Q. What crystallographic techniques are suitable for determining the structure of this compound derivatives?

- X-ray Diffraction (XRD): Grow single crystals via slow evaporation (e.g., from dichloromethane/hexane). Use SHELX software for structure refinement .

- Data Collection: Employ Cu-Kα radiation (λ = 1.5418 Å) at 100 K. Resolve ambiguities in bond lengths/angles using Olex2 or CrysAlisPro.

- Validation: Cross-check with DFT calculations (e.g., Gaussian09) to ensure geometric accuracy .

Q. How do substituents on the benzyl group influence the compound’s bioactivity?

- Electron-Withdrawing Groups (e.g., -CF₃): Enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .

- Electron-Donating Groups (e.g., -OCH₃): Improve solubility but may reduce metabolic stability.

- Structure-Activity Relationship (SAR): Test analogs in enzyme inhibition assays (IC₅₀) and correlate with logP values to optimize potency .

Q. How should researchers resolve contradictions in synthetic or analytical data?

- Reproducibility Checks: Replicate reactions under identical conditions to rule out human error.

- Advanced Characterization: Use HRMS for molecular weight confirmation and 2D NMR (e.g., HSQC, HMBC) to assign regioisomers .

- Data Triangulation: Compare results with computational models (e.g., DFT for reaction pathways) or literature precedents for analogous compounds .

Q. Methodological Notes

- Spectral Data: ¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.25 (m, 5H, benzyl-H), 4.40 (s, 2H, CH₂).

- HPLC Purity: Use a C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm for QC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.